molecular formula C3H5N3O B1216336 3-Amino-1H-pyrazol-5-ol CAS No. 28491-52-3

3-Amino-1H-pyrazol-5-ol

Cat. No. B1216336
CAS RN: 28491-52-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazol-5-ol is an important synthetic organic intermediate often utilized in the fields of pesticide and medicine due to its versatile chemical structure (Gong, 2011).

Synthesis Analysis

  • The one-step synthesis method using 2-chlorineacrylonitrile as a raw material can yield this compound with a 70% yield and 99.4% content (Gong, 2011).
  • Another method involves the reaction of the compound with acid chloride and isothiocyanate electrophiles in MeCN, leading to the formation of N-substituted amide and thiourea products (Pask et al., 2006).

Molecular Structure Analysis

  • Pyrazoles, including this compound, exhibit tautomerism, influencing their reactivity and properties. Investigations of their structure can provide insights into structure/reactivity relationships in these heterocycles (Secrieru et al., 2019).

Chemical Reactions and Properties

  • The compound serves as a precursor in synthesizing condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. Its reactivity plays a crucial role in forming complex heterocyclic structures (Secrieru et al., 2019).

Physical Properties Analysis

  • Specific details on the physical properties of this compound, such as melting point, solubility, and density, are not directly mentioned in the sources. However, these properties are typically determined using standard analytical techniques in chemistry.

Chemical Properties Analysis

  • This compound's chemical properties include its reactivity with various electrophiles and its ability to form a range of substituted compounds, which are significant in pharmaceutical and agrochemical applications (Pask et al., 2006).

Scientific Research Applications

1. Use in Medicinal Chemistry and Drug Delivery Systems

3-Amino-1H-pyrazol-5-ol derivatives have been extensively used in medicinal chemistry. A notable example is their role in the development of pyrazole-based delivery systems. The encapsulation of highly substituted pyrazoles, such as 5-amino functionalized pyrazole derivatives, in dendrimer nanoparticles has shown promise for enhancing the antibacterial activity of these compounds. Specifically, some derivatives displayed moderate activity against multidrug-resistant strains of Staphylococcus and Mycobacterium tuberculosis, indicating their potential in creating new antibacterial delivery systems with broader and enhanced spectrum activity (Brullo et al., 2022).

2. Role in Synthesis of Heterocyclic Compounds

This compound and its derivatives are key intermediates in synthesizing a variety of heterocyclic compounds. They serve as building blocks for preparing diverse pyrazole derivatives, which are crucial in various organic synthesis applications. For instance, methylation of substituted 5-amino-3-methylthio-1H-pyrazole leads to the formation of isomers used in synthesizing complex heterocyclic systems (Ren et al., 2010).

3. Applications in Organic Synthesis

The compound is also significant in organic synthesis, serving as an intermediate. For example, a one-step synthesis method for 3(5)-amino pyrazole using 2-chlorineacrylonitrile as a raw material has been developed, achieving a yield of 70% and a content of 99.4%. This process is notable for its mild reaction conditions, ease of operation, and cost-effectiveness, making it valuable in industrial applications (Gong Yuan-yuan, 2011).

4. Use in Anticancer and Antimicrobial Research

Compounds derived from this compound have been studied for their anticancer and antimicrobial properties. For example, a series of 2,4-dihydroxyquinoline derived disazo dyes, synthesized from 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives, showed promising results in DNA protection, antimicrobial activities, and cytotoxicity against cancer cell lines, indicating their potential application in pharmaceuticals (Şener et al., 2018).

5. In Dye and Pigment Industry

The derivatives of this compound are also utilized in the dye and pigment industry. A study on the azo coupling of diazonium salts with resorcinol and 3,5-dihydroxy benzoic acid using this compound as a starting material led to the synthesis of new azo compounds. These compounds, characterized by bright colors and batchromic effects, are anticipated to contribute significantly to the dyestuff industry (Irmuminova et al., 2020).

Future Directions

Pyrazole-based compounds, including 3-Amino-1H-pyrazol-5-ol, have a wide range of applications in various fields such as medicine, engineering, and agriculture . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

5-amino-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBGOTVBHYKUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60951180
Record name 5-Amino-1H-pyrazol-3-ol
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Molecular Weight

99.09 g/mol
Source PubChem
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CAS RN

53666-79-8, 28491-52-3
Record name 3-Amino-1H-pyrazol-5-ol
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Record name 3-Pyrazolin-5-one, 3-amino-
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Record name 3-Amino-1H-pyrazol-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the notable applications of 3-Amino-5-hydroxypyrazole?

A1: 3-Amino-5-hydroxypyrazole demonstrates promise in several areas:

  • Sorbent Material: Research highlights its use in treating spent bleaching clay (SBC) to create an economical sorbent material. This modified clay (AHIBC) effectively removes yttrium ions from aqueous solutions. []
  • Antibacterial Activity: Studies reveal that 3-Amino-5-hydroxypyrazole, both independently and complexed with Copper (II), exhibits inhibitory effects against the growth of certain bacteria like Escherichia coli. This property makes it a potential candidate for developing antibacterial agents. []
  • Fluorinated Oligomers: The compound serves as a precursor for synthesizing fluoroalkyl end-capped preoligomers. These preoligomers react with biocides like sulfathiazole, yielding fluorinated oligomers with surface antibacterial activity against Staphylococcus aureus. This finding suggests potential applications in creating materials with antibacterial properties. []
  • Anticancer Activities: Derivatives of 3-Amino-5-hydroxypyrazole, specifically C-glycosides containing a 1H-pyrazolo[3,4-b]pyridine moiety, have shown promising anticancer activity against human leukemia (K562) and prostate cancer (PC-3) cells in vitro. []

Q2: How does the structure of 3-Amino-5-hydroxypyrazole lend itself to these applications?

A2: The structure of 3-Amino-5-hydroxypyrazole, with its amine and hydroxyl groups, allows for:

  • Chelation: It can readily form complexes with metal ions like Copper (II) and Yttrium, explaining its use in antibacterial studies and as a sorbent material. [, ]
  • Versatile Reactions: The presence of reactive groups enables its incorporation into various compounds like pyrazolo[3,4-b]pyridines and fluorinated oligomers, broadening its potential applications. [, ]

Q3: Can you elaborate on the interaction of 3-Amino-5-hydroxypyrazole with yttrium ions?

A3: Research suggests that 3-Amino-5-hydroxypyrazole impregnated on bleaching clay (AHIBC) removes yttrium ions from solutions through adsorption. This adsorption process is pH-dependent, reaching equilibrium at a pH of 6.0. The adsorption follows a pseudo-second-order kinetic model and fits the Langmuir isotherm model, suggesting a monolayer adsorption process. []

Q4: What do we know about the synthesis of derivatives using 3-Amino-5-hydroxypyrazole?

A4: Several studies highlight the synthetic versatility of 3-Amino-5-hydroxypyrazole:

  • Diarylpyrazolo[3,4-b]pyridines Synthesis: It acts as a crucial building block in a one-step synthesis of these compounds from isoflavones using sodium methoxide. []
  • (Thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines Synthesis: Reacting 3-Amino-5-hydroxypyrazole with specific acrylates leads to the formation of these complex heterocyclic compounds. The reaction involves a selective displacement of specific groups within the acrylate molecule, highlighting the regioselectivity offered by 3-Amino-5-hydroxypyrazole. []
  • C-glycosides of Heterocyclic Derivatives Synthesis: Condensation reactions of substituted puerarin with 3-Amino-5-hydroxypyrazole in methanol yield novel C-glycosides, some demonstrating considerable cytotoxicity against cancer cell lines. []

Q5: Are there computational studies on 3-Amino-5-hydroxypyrazole?

A5: Yes, computational chemistry contributes to understanding 3-Amino-5-hydroxypyrazole. Density Functional Theory (DFT) calculations using the B3LYP level and 6-311G (d,p) basis set helped determine the molecular geometry and vibrational frequencies of the compound and its derivatives. These calculations provide valuable insights into its electronic structure and properties, aiding in the interpretation of experimental data. [] Additionally, Time-Dependent DFT (TD-DFT) calculations are employed to understand the electronic properties, particularly the HOMO-LUMO energy gap, which helps predict its reactivity and potential applications. []

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